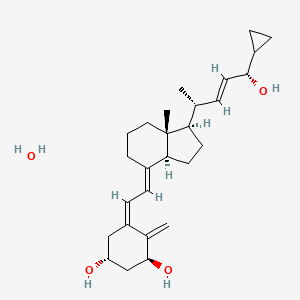

Calcipotrien

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von Psoriasis eingesetzt, einer chronischen Hauterkrankung, die durch rote, schuppige Flecken gekennzeichnet ist . Calcipotriol (Hydrat) ist bekannt für seine Fähigkeit, das Wachstum und die Differenzierung von Hautzellen zu regulieren, was es zu einer wirksamen Behandlung für Psoriasis macht .

Wissenschaftliche Forschungsanwendungen

Calcipotriol (Hydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Modifikation von Vitamin-D-Analoga verwendet . In der Biologie wird es verwendet, um die Rolle von Vitamin-D-Rezeptoren bei der Zelldifferenzierung und -proliferation zu untersuchen . In der Medizin wird Calcipotriol (Hydrat) ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Psoriasis und anderen Hauterkrankungen untersucht .

Wirkmechanismus

Calcipotriol (Hydrat) entfaltet seine Wirkung durch Bindung an den Vitamin-D-Rezeptor (VDR), ein Mitglied der Superfamilie der Steroid-/Thyroidrezeptoren . Diese Bindung moduliert die Transkription von Genen, die an der Zelldifferenzierung und -proliferation beteiligt sind . Bei Psoriasis reduziert Calcipotriol (Hydrat) die Anzahl der neu gebildeten Hautzellen und fördert die Reifung der bestehenden Zellen, wodurch die Symptome der Erkrankung gelindert werden . Der genaue Wirkmechanismus ist nicht vollständig geklärt, es wird jedoch angenommen, dass er die Regulation des Kalziumstoffwechsels und die Modulation von Immunantworten beinhaltet .

Biochemische Analyse

Biochemical Properties

Calcipotriene acts as a synthetic analog of vitamin D. It binds to the vitamin D receptor (VDR), which is part of the steroid/thyroid receptor superfamily. This receptor is found on various cells, including those in the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriene modulates gene expression related to cell differentiation and proliferation, thereby reducing the abnormal growth of keratinocytes seen in psoriasis .

Cellular Effects

Calcipotriene influences several cellular processes, particularly in keratinocytes, the predominant cell type in the epidermis. It reduces the proliferation of these cells and promotes their differentiation, leading to a normalization of epidermal growth . Additionally, calcipotriene affects cell signaling pathways by interacting with the VDR, which in turn influences gene expression and cellular metabolism . This results in a reduction of the thickness and scaling of psoriatic plaques .

Molecular Mechanism

The molecular mechanism of calcipotriene involves its binding to the VDR. Once bound, the calcipotriene-VDR complex interacts with specific DNA sequences, leading to changes in gene expression . This modulation affects genes involved in cell differentiation and proliferation, thereby reducing the excessive growth of skin cells characteristic of psoriasis . Calcipotriene has a comparable affinity to calcitriol for the VDR but exhibits less than 1% of the activity in regulating calcium metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable and effective over long-term use, with minimal degradation . Excessive use can lead to elevated serum calcium levels, indicating the importance of monitoring calcium metabolism during treatment . Long-term studies have demonstrated that calcipotriene maintains its efficacy in reducing psoriatic symptoms over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of calcipotriene vary with different dosages. At therapeutic doses, calcipotriene effectively reduces the symptoms of psoriasis without significant adverse effects . At higher doses, calcipotriene can cause hypercalcemia, leading to symptoms such as vomiting, anorexia, and weakness . These findings highlight the importance of adhering to recommended dosages to avoid toxic effects .

Metabolic Pathways

Calcipotriene undergoes rapid hepatic metabolism following systemic uptake . It is metabolized to MC1046, an α,β-unsaturated ketone analog, which is further metabolized to its primary metabolite, the saturated ketone analog MC1080 . These metabolites are much less potent than the parent compound, indicating that calcipotriene’s activity is primarily due to the parent molecule .

Transport and Distribution

Calcipotriene is transported and distributed within cells and tissues through its interaction with the VDR . It is absorbed through the skin and can produce systemic effects if used excessively . The distribution of calcipotriene within the skin is crucial for its therapeutic effects, as it needs to reach the keratinocytes to exert its action .

Subcellular Localization

Calcipotriene’s subcellular localization is primarily within the nucleus, where it binds to the VDR and influences gene expression . This nuclear localization is essential for its function in modulating cell differentiation and proliferation. The presence of targeting signals and post-translational modifications may direct calcipotriene to specific compartments within the cell, enhancing its efficacy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Calcipotriol (Hydrat) wird durch einen mehrstufigen Prozess synthetisiert, der die Modifikation von Calcitriol beinhaltet. Die Synthese umfasst typischerweise Schritte wie Hydroxylierung, Cyclisierung und Modifikation der Seitenkette . Eine gängige Methode beinhaltet die Verwendung von festen Lipid-Nanopartikeln zur Einkapselung von Calcipotriol, wodurch seine Stabilität und Wirksamkeit verbessert werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Calcipotriol (Hydrat) unter Verwendung einer Kombination aus chemischer Synthese und Formulierungstechniken hergestellt. Die Verbindung wird oft zu topischen Zubereitungen wie Cremes und Salben formuliert, um die Anwendung zu erleichtern . Der Produktionsprozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calcipotriol (Hydrat) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Calcipotriol (Hydrat) verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren . Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Calcipotriol (Hydrat) gebildet werden, sind sein primärer Metabolit, das gesättigte Ketonanalog MC1080, und andere weniger potente Metaboliten . Diese Metaboliten sind in der Regel weniger aktiv als die Ausgangssubstanz, spielen aber dennoch eine Rolle in ihrem gesamten pharmakologischen Profil .

Wirkmechanismus

Calcipotriol (hydrate) exerts its effects by binding to the vitamin D receptor (VDR), a member of the steroid/thyroid receptor superfamily . This binding modulates the transcription of genes involved in cell differentiation and proliferation . In psoriasis, calcipotriol (hydrate) reduces the number of new skin cells produced and promotes the maturation of existing cells, thereby alleviating the symptoms of the condition . The precise mechanism of action is not fully understood, but it is believed to involve the regulation of calcium metabolism and the modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Calcipotriol (Hydrat) ähnelt anderen Vitamin-D-Analoga wie Calcitriol und Tacalcitol . es ist einzigartig in seiner Fähigkeit, den VDR selektiv zu modulieren, mit minimalen Auswirkungen auf den Kalziumstoffwechsel . Dadurch ist es eine sicherere und effektivere Option für die Langzeitbehandlung von Psoriasis . Andere ähnliche Verbindungen sind Paricalcitol und Maxacalcitol, die ebenfalls zur Behandlung verschiedener Hauterkrankungen eingesetzt werden .

Eigenschaften

CAS-Nummer |

147657-22-5 |

|---|---|

Molekularformel |

C27H42O4 |

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |

InChI |

InChI=1S/C27H40O3.H2O/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2;/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3;1H2/t17?,22?,23?,24?,25?,26?,27-;/m1./s1 |

InChI-Schlüssel |

XBKHACNRWFKJNC-UUCFEXIBSA-N |

SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

Isomerische SMILES |

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

Kanonische SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Calcipotriol Monohydrate; Calcipotriene; |

Herkunft des Produkts |

United States |

A: Calcipotriene is a synthetic vitamin D3 analog that binds to the Vitamin D receptor (VDR). [, , ] This binding modulates the expression of genes involved in keratinocyte proliferation and differentiation, leading to normalization of these processes, which are dysregulated in psoriasis. [, , ] Additionally, Calcipotriene has been shown to influence cytokine production, leading to a decrease in pro-inflammatory interleukin-8 (IL-8) and an increase in anti-inflammatory interleukin-10 (IL-10) within psoriatic lesions. []

A: Calcipotriene has the molecular formula C27H34O3 and a molecular weight of 410.57 g/mol. []

A: Standard doses of UVA radiation can inactivate Calcipotriene, so it should be applied after, not before, UVA treatment when used in combination therapy. [, ]

A: Calcipotriene is a synthetic analog of the naturally occurring 1,25-dihydroxyvitamin D3. [, , ] Its structure allows it to bind to the vitamin D receptor (VDR), mimicking the effects of the natural ligand and leading to its therapeutic benefits in psoriasis. [, , ]

A: Calcipotriene is available in ointment, cream, scalp solution, and foam formulations. [, , , ] Cream formulations tend to be more cosmetically acceptable and less likely to stain than ointments, potentially impacting patient preference. [] Notably, a foam formulation of Calcipotriene has shown greater efficacy than a vehicle foam in treating scalp psoriasis over an 8-week period. []

A: Numerous randomized controlled trials have demonstrated the efficacy of Calcipotriene in treating psoriasis. [, , , , , , , , , , , , , , , ] These studies have shown its effectiveness in reducing plaque elevation, scaling, erythema, and overall lesion severity. [, , , , , , , , , , , , , , , ]

A: Yes, studies have shown that combining Calcipotriene with other treatments, such as topical corticosteroids, phototherapy (UVB, PUVA), or systemic agents like acitretin, cyclosporine, and methotrexate, can enhance efficacy compared to monotherapy. [, , , , , , , , , ] Additionally, some studies suggest that combination therapy may allow for a reduction in the required dosage of the other treatments, potentially minimizing their associated risks. [, , , , , , , , , ]

A: The most common side effect of Calcipotriene is mild skin irritation, particularly when applied to sensitive areas like the face. [, ] This irritation can often be managed by adjusting the frequency of application or using a different formulation. [, ]

A: High-performance liquid chromatography (HPLC) is commonly employed to evaluate the purity and stability of Calcipotriene in pharmaceutical formulations. [, ]

A: Alternative treatments for psoriasis include: * Topical Corticosteroids: These are often used as first-line therapy for their anti-inflammatory and anti-proliferative effects. [, , , ] * Tazarotene: Another topical agent, tazarotene is a retinoid that regulates keratinocyte proliferation and differentiation. [, ] * Phototherapy: This involves exposing the skin to ultraviolet (UV) light, either UVB or PUVA (psoralen plus UVA), to reduce inflammation and slow skin cell growth. [, , , ] * Systemic Medications: For more severe cases, oral or injectable medications such as methotrexate, cyclosporine, or biologic agents may be prescribed. [, , , ]

A: While the per-gram cost of Calcipotriene may be higher than some topical corticosteroids, the overall cost of therapy can be comparable when considering factors like treatment duration and potential for reducing the need for stronger medications. []

A: Calcipotriene was approved for the treatment of psoriasis in the early 1990s. [, , ] Its introduction marked a significant advancement in psoriasis therapy by offering a non-steroidal topical treatment option with a different mechanism of action. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)